β-Tocopherol-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

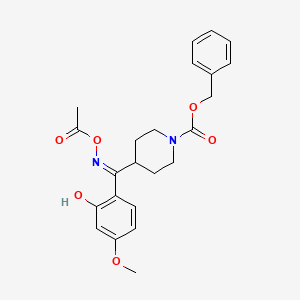

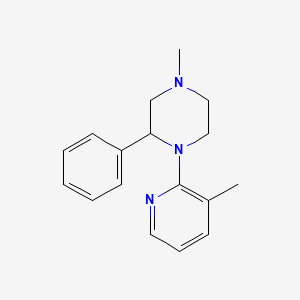

β-Tocopherol-d3: is a deuterated form of β-tocopherol, a member of the vitamin E family. Vitamin E is a group of eight fat-soluble compounds that include four tocopherols (α, β, γ, δ) and four tocotrienols (α, β, γ, δ). These compounds are known for their antioxidant properties, which help protect cells from oxidative damage. This compound is specifically labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and the tracking of vitamin E in biological systems .

作用机制

Target of Action

β-Tocopherol-d3, like other forms of tocopherol, primarily targets lipid bilayers . It is a lipophilic antioxidant that protects polyunsaturated fatty acids from peroxidation reactions . It is also associated with lipoproteins and fat deposits .

Mode of Action

This compound acts as a radical scavenger . It functions as an electrophilic center that can trap reactive oxygen and nitrogen species . This antioxidant property is related to the formation of tocopherol quinone and its subsequent recycling or degradation .

Biochemical Pathways

The biosynthesis of this compound occurs mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The regulation of tocopherol biosynthesis in photosynthetic organisms occurs, at least partially, at the level of key enzymes .

Pharmacokinetics

Tocotrienols, which are structurally similar to tocopherols, are detectable at appreciable levels in the plasma after supplementation . The unsaturated chain of tocotrienols allows efficient penetration into tissues that have saturated fatty layers, such as the brain and liver . This might also be applicable to this compound.

Result of Action

The primary result of this compound action is the protection of lipid structures from oxidative damage . It blocks the proliferation of lipid peroxidation in membranes at the expense of a hydrogen atom provided to the lipid peroxyl radicals . This antioxidant action is crucial for maintaining the integrity of cellular structures and functions.

Action Environment

The action of this compound can be influenced by various environmental factors. Its biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Understanding these influences can provide insights into the optimal conditions for the action of this compound.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of β-tocopherol-d3 typically involves the incorporation of deuterium into the β-tocopherol molecule. This can be achieved through several methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms in β-tocopherol with deuterium atoms using deuterated reagents under specific conditions.

Deuterated Precursors: Another approach is to use deuterated starting materials in the synthesis of β-tocopherol. This ensures that the final product is labeled with deuterium at specific positions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.

Chromatographic Purification: High-performance liquid chromatography (HPLC) is often used to purify the synthesized this compound, ensuring that it meets the required standards for research and industrial applications

化学反应分析

Types of Reactions: β-Tocopherol-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form tocopherol quinone, a reaction that is significant in its antioxidant activity.

Reduction: The quinone form can be reduced back to this compound, completing the redox cycle.

Substitution: Deuterium atoms in this compound can be replaced with other substituents under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Catalysts: Various metal catalysts can be used to facilitate hydrogen-deuterium exchange reactions.

Major Products:

Tocopherol Quinone: Formed during oxidation.

Reduced this compound: Formed during reduction reactions

科学研究应用

Chemistry: β-Tocopherol-d3 is used in studies involving the synthesis and characterization of deuterated compounds. Its stable isotope labeling helps in understanding reaction mechanisms and metabolic pathways.

Biology: In biological research, this compound is used to study the metabolism and distribution of vitamin E in living organisms. It helps in tracking the absorption, transport, and storage of vitamin E in tissues.

Medicine: this compound is used in clinical studies to investigate the role of vitamin E in preventing and treating diseases such as cardiovascular diseases, cancer, and neurodegenerative disorders. Its antioxidant properties are of particular interest in these studies.

Industry: In the food and cosmetic industries, this compound is used as an antioxidant to extend the shelf life of products by preventing oxidative damage .

相似化合物的比较

α-Tocopherol: The most biologically active form of vitamin E, known for its potent antioxidant properties.

γ-Tocopherol: Has unique anti-inflammatory properties and is more effective in trapping reactive nitrogen species.

δ-Tocopherol: Known for its strong antioxidant activity in vitro.

Uniqueness of β-Tocopherol-d3: this compound is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. Its antioxidant activity is comparable to other tocopherols, but its deuterated form allows for precise tracking and analysis in research applications .

属性

CAS 编号 |

936230-75-0 |

|---|---|

分子式 |

C28H48O2 |

分子量 |

419.708 |

IUPAC 名称 |

(2R)-2,8-dimethyl-5-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1/i6D3 |

InChI 键 |

WGVKWNUPNGFDFJ-SUWCBTSWSA-N |

SMILES |

CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O |

同义词 |

(2R)-3,4-Dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol-d3; (+)- 2,5,8-Trimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol-d3; (R,R,R)-β-Tocopherol-d3; D-β-Tocopherol-d3; d-β-Tocopherol-d3; β-D-Tocopherol-d3; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one](/img/structure/B587316.png)

![2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B587322.png)